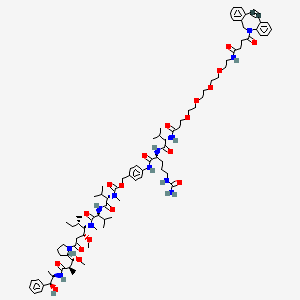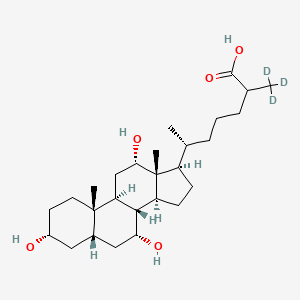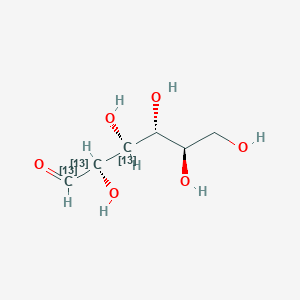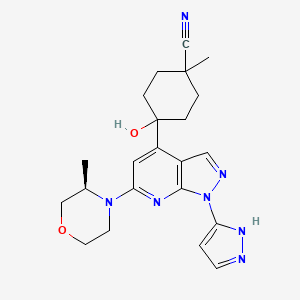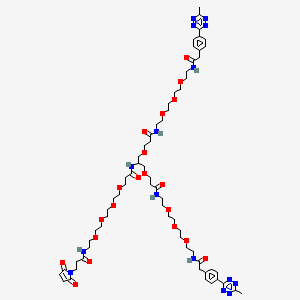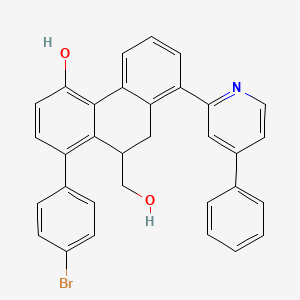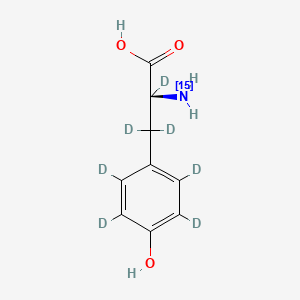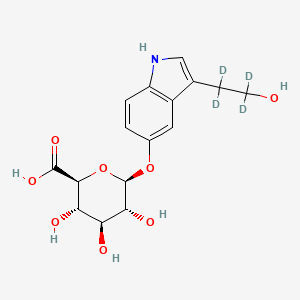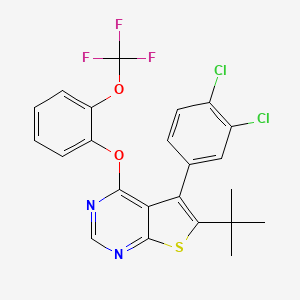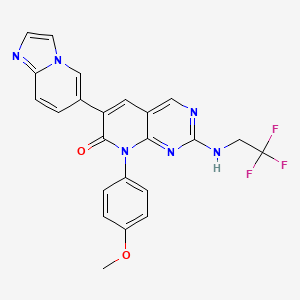
Mat2A-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mat2A-IN-2 is a compound that inhibits methionine adenosyltransferase 2A (MAT2A), an enzyme responsible for the production of S-adenosylmethionine (SAM), a critical methyl donor in various biological processes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment, where it targets the methionine salvage pathway.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mat2A-IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Purification and characterization: The final product is purified using techniques such as chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure scalability and compliance with regulatory standards.
Analyse Des Réactions Chimiques
Types of Reactions
Mat2A-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.
Applications De Recherche Scientifique
Mat2A-IN-2 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the methionine salvage pathway and its regulation.
Biology: Investigates the role of MAT2A in cellular processes and its impact on cell growth and differentiation.
Medicine: Explores its potential as a therapeutic agent in cancer treatment, particularly in cancers with methionine adenosyltransferase 2A overexpression.
Industry: Utilized in the development of new drugs targeting the methionine salvage pathway.
Mécanisme D'action
Mat2A-IN-2 inhibits methionine adenosyltransferase 2A by binding to its active site, preventing the formation of S-adenosylmethionine. This inhibition disrupts the methionine salvage pathway, leading to reduced methylation reactions and altered gene expression. The compound’s molecular targets include various methyltransferases and pathways involved in DNA, RNA, and protein methylation.
Comparaison Avec Des Composés Similaires
Mat2A-IN-2 is unique in its high selectivity and potency as a methionine adenosyltransferase 2A inhibitor. Similar compounds include:
PF-9366: Another MAT2A inhibitor with a different binding mechanism.
AG-270: A first-in-class small molecule inhibitor of MAT2A, currently in clinical trials.
These compounds share similar targets but differ in their binding affinities, selectivity, and therapeutic potential, highlighting the uniqueness of this compound in its specific applications and effectiveness.
Propriétés
Formule moléculaire |
C23H17F3N6O2 |
|---|---|
Poids moléculaire |
466.4 g/mol |
Nom IUPAC |
6-imidazo[1,2-a]pyridin-6-yl-8-(4-methoxyphenyl)-2-(2,2,2-trifluoroethylamino)pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C23H17F3N6O2/c1-34-17-5-3-16(4-6-17)32-20-15(11-28-22(30-20)29-13-23(24,25)26)10-18(21(32)33)14-2-7-19-27-8-9-31(19)12-14/h2-12H,13H2,1H3,(H,28,29,30) |
Clé InChI |
VIKZFHDLVLUENE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2C3=NC(=NC=C3C=C(C2=O)C4=CN5C=CN=C5C=C4)NCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


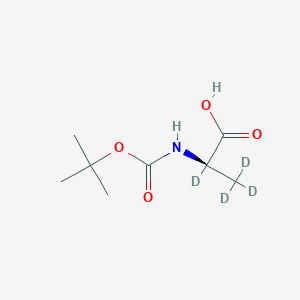
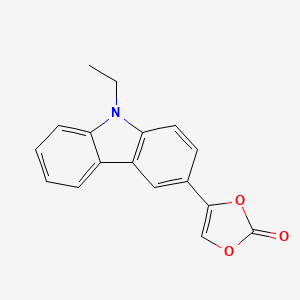
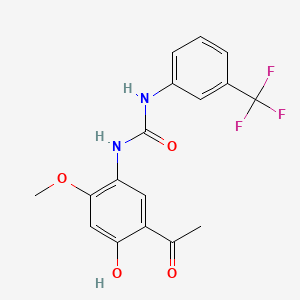

![2-[dideuterio(diethylamino)methyl]-4-[(E)-4-[3-[dideuterio(diethylamino)methyl]-4-hydroxyphenyl]hex-3-en-3-yl]phenol](/img/structure/B12417277.png)
